4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
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Overview
Description
“4-Bromo-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone” is a chemical compound with the linear formula C21H22BrNO3 . It has a molecular weight of 416.31 . The compound is characterized by its IUPAC name (4-bromophenyl)[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H22BrNO3/c22-19-7-5-18(6-8-19)20(24)17-3-1-16(2-4-17)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2 . This code provides a specific description of the compound’s molecular structure.
Physical and Chemical Properties Analysis
Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources .
Scientific Research Applications
Antitubercular Properties
A significant application of related structures involves antitubercular drug candidates like BTZ043, which targets the DprE1 subunit of the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase in Mycobacterium tuberculosis. The structural elucidation of BTZ043, showing promise as an antitubercular agent, highlights the importance of such compounds in tackling tuberculosis. Clinical isolates of Mycobacterium tuberculosis across European hospitals have shown uniform susceptibility to benzothiazinones, establishing a baseline before the clinical trials of BTZ043, further underscoring their potential in treating tuberculosis without resistance development (Richter et al., 2022; Pasca et al., 2010).
Antiviral Evaluation
Compounds with a similar structural motif have been evaluated for their antiviral activity. N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives demonstrated strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the versatility of the spirothiazolidinone scaffold in generating new classes of antiviral molecules. This suggests potential application in the development of antiviral drugs, especially in the context of current global health challenges (Apaydın et al., 2020).
Antineoplastic Development
The synthesis of novel morpholine conjugated benzophenone analogues has shown significant anti-proliferative activity against various neoplastic cells, indicating a potential role in cancer therapy. These findings suggest that alterations in the chemical structure of benzophenone derivatives can lead to compounds with significant anti-mitogenic activity, which may contribute to the development of new therapeutic agents for cancer (Al‐Ghorbani et al., 2017).
Water-Soluble Carcinogenic Dye Removal
Research has also explored the application of related compounds in environmental science, such as the removal of water-soluble carcinogenic azo dyes and aromatic amines using a calix[4]arene-based polymer. This demonstrates the compound's utility beyond pharmaceutical applications, showing potential in addressing environmental pollution and enhancing water treatment technologies (Akceylan et al., 2009).
Mechanism of Action
- The primary targets of 4-Bromo-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone are not explicitly mentioned in the available literature. However, we know that indole derivatives often interact with various receptors due to their aromatic nature and structural similarity to important drug molecules .
- However, indole derivatives have been associated with diverse activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Properties
IUPAC Name |
(4-bromophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO3/c22-19-7-5-18(6-8-19)20(24)17-3-1-16(2-4-17)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSGQTRKIKJMDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642855 |
Source
|
Record name | (4-Bromophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-78-3 |
Source
|
Record name | Methanone, (4-bromophenyl)[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898757-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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